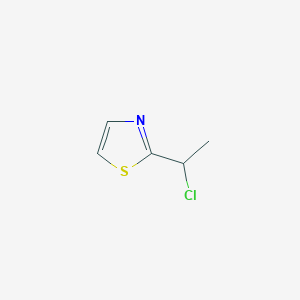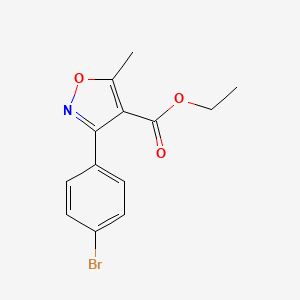
5-Sulfo-1,2,4-benzenetricarboxylic acid
Overview
Description
5-Sulfo-1,2,4-benzenetricarboxylic acid is an organic compound with the molecular formula C₉H₆O₉S. It is characterized by the presence of three carboxylic acid groups and one sulfonic acid group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Sulfo-1,2,4-benzenetricarboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,2,4-benzenetricarboxylic acid. The reaction typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The process can be summarized as follows:
Starting Material: 1,2,4-benzenetricarboxylic acid.
Sulfonating Agent: Sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Sulfo-1,2,4-benzenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Sulfo-1,2,4-benzenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Sulfo-1,2,4-benzenetricarboxylic acid involves its ability to interact with various molecular targets through its carboxylic and sulfonic acid groups. These functional groups can form hydrogen bonds, ionic interactions, and coordinate with metal ions, making the compound versatile in different chemical environments. The pathways involved often include:
Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.
Ionic Interactions: Formation of ionic bonds with positively charged species.
Coordination Chemistry: Binding to metal ions in coordination complexes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain reactions.
5-Sulfosalicylic acid: Contains a sulfonic acid group and a carboxylic acid group but differs in the position and number of functional groups.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of sulfonic acid, leading to different reactivity and applications.
Uniqueness
5-Sulfo-1,2,4-benzenetricarboxylic acid is unique due to the combination of three carboxylic acid groups and one sulfonic acid group on the benzene ring. This structure provides a balance of acidity and reactivity, making it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
5-sulfobenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTABKRGYUUVFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)S(=O)(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626876 | |
| Record name | 5-Sulfobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-74-5 | |
| Record name | 5-Sulfobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)







